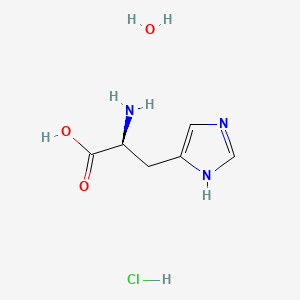

L-Histidine monohydrochloride monohydrate

Beschreibung

Historical Context and Discovery of L-Histidine Derivatives

The discovery of L-histidine traces back to 1896 when German physician Albrecht Kossel and Swedish physiologist Sven Gustaf Hedin independently isolated this amino acid from protamine, a protein found in fish sperm. Kossel's work was particularly significant as he investigated sturgeon sperm and designated the isolated substance "histidine," deriving the name from the Greek word "histós" meaning tissue. This discovery emerged from earlier observations by Friedrich Miescher in 1874, who had noted that Rhine salmon sperm contained a substantial proportion of what he termed "nuclein".

The development of histidine derivatives, particularly the monohydrochloride monohydrate form, occurred much later as chemists sought to improve the stability and handling properties of the free amino acid. The monohydrochloride monohydrate represents a significant advancement in amino acid chemistry, providing enhanced crystalline structure and improved solubility characteristics compared to the free base form. Modern production methods utilize sophisticated fermentation processes with genetically modified microorganisms, particularly Escherichia coli strains, to achieve high-purity preparations of L-histidine monohydrochloride monohydrate.

The historical significance of histidine extends beyond its initial discovery, as researchers recognized its unique properties among the twenty standard amino acids. Unlike other amino acids, histidine possesses an imidazole side chain with a pKa of approximately 6.0, allowing it to exist in both protonated and unprotonated states under physiological conditions. This property made histidine derivatives particularly valuable for biochemical applications, leading to the development of various salt forms including the monohydrochloride monohydrate.

Nomenclature and Classification Systems

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The official IUPAC name for this compound is (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride. The compound is registered under Chemical Abstracts Service number 5934-29-2 and European Inventory of Existing Commercial Chemical Substances number 211-438-9.

The systematic naming reflects the compound's structural components: the L-configuration indicates the naturally occurring stereoisomer, "monohydrochloride" specifies the presence of one equivalent of hydrochloric acid, and "monohydrate" indicates the incorporation of one water molecule in the crystal structure. Alternative names include L-α-amino-β-(4-imidazolyl)propionic acid monohydrochloride and glyoxaline-5-alanine hydrochloride.

The classification system places this compound within multiple categories. Functionally, it belongs to the amino acid class, specifically as an essential amino acid derivative. Chemically, it is classified as a positively charged amino acid at physiological pH due to its imidazole side chain. In regulatory frameworks, particularly for feed applications, it falls under the functional group of amino acids, their salts and analogues.

Table 1: Chemical Identification and Properties

Significance in Biochemical Research

This compound occupies a central position in biochemical research due to its unique chemical properties and biological relevance. The compound serves as an essential tool in protein biochemistry, particularly in studies investigating enzymatic mechanisms where histidine residues play catalytic roles. Research has demonstrated that histidine's imidazole group functions as both a general acid and base in enzymatic reactions, making the monohydrochloride monohydrate form valuable for mechanistic studies.

Recent investigations have utilized this compound in deoxyribozyme research, where scientists have developed histidine-dependent catalytic nucleic acids. Studies by researchers examining the L-histidine-dependent deoxyribozyme have revealed binding constants of approximately 1.0 × 10³ M⁻¹ for catalytic activity, demonstrating the specific interaction between histidine and nucleic acid structures. These findings highlight the compound's utility in developing artificial enzymatic systems that mimic natural ribonuclease mechanisms.

The compound's significance extends to metabolic studies, where researchers have employed it to investigate histidine biosynthesis pathways. The ten-step biosynthetic pathway of histidine in prokaryotes, involving eight gene products, has been extensively studied using histidine derivatives including the monohydrochloride monohydrate form. These studies have revealed the complex regulatory mechanisms controlling histidine production and its integration with other metabolic pathways.

In cellular biology research, this compound has been employed in apoptosis studies using human T-lymphoblastic leukemia cell lines. Researchers have demonstrated that exogenous histidine can modulate cellular responses and enhance specific biosynthetic processes, such as lovastatin production in Aspergillus terreus cultures. Additionally, the compound has been utilized as a nitrogen source in bacterial motility studies, particularly in Pseudomonas aeruginosa swarming behavior investigations.

Position Within Amino Acid Chemistry

This compound occupies a unique position within amino acid chemistry due to histidine's distinctive structural and chemical properties. Among the twenty standard proteinogenic amino acids, histidine is the only one with an imidazole side chain possessing a pKa value of approximately 6.0, positioning it at the boundary between acidic and basic conditions under physiological circumstances.

The compound represents one of the essential amino acids, initially thought to be required only for infant development but later demonstrated as essential for adult metabolism as well. This classification places it among the nine amino acids that cannot be synthesized de novo by the human body and must be obtained from dietary sources or supplementation. The monohydrochloride monohydrate form provides a stable, bioavailable source for research applications requiring precise histidine concentrations.

Within the broader context of amino acid derivatives, this compound exemplifies the successful modification of natural amino acids to enhance their practical utility. The salt formation improves crystallization properties, storage stability, and solubility characteristics while preserving the fundamental biochemical activity of the parent amino acid. This approach has become a standard strategy in amino acid chemistry for developing research-grade compounds.

Table 2: Comparative Properties Among Amino Acid Derivatives

The biosynthetic pathway of histidine further underscores its unique position in amino acid chemistry. Unlike other amino acids that share common biosynthetic origins, histidine synthesis follows a distinct ten-step pathway beginning with phosphoribosyl pyrophosphate and adenosine triphosphate. This pathway involves unique intermediates and enzymatic reactions not found in the biosynthesis of other amino acids, highlighting histidine's special biochemical status.

Recent advances in genetic engineering have enabled the production of this compound through fermentation processes using modified microorganisms. Production strains of Escherichia coli and Corynebacterium glutamicum have been developed to achieve industrial-scale synthesis with consistent purity levels exceeding 98%. These biotechnological approaches represent the modern evolution of amino acid chemistry, moving from extraction-based methods to sophisticated bioengineering solutions.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXXUDSWGMGYLZ-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208089 | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | L-Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5934-29-2 | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Histidine, hydrochloride, hydrate (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X573657P6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Process Description

- Microorganism : The fermentation process typically utilizes a genetically modified strain of E. coli.

- Cultivation Conditions : The cells are grown in a controlled environment where conditions such as pH, temperature, and nutrient supply are optimized.

- Harvesting : After fermentation, the cells are inactivated, and the product is extracted from the fermentation broth.

- Purification : The crude product undergoes crystallization and drying to yield this compound.

Yield and Purity

Research indicates that this method can achieve a purity of this compound exceeding 98% on a dry matter basis, with minimal contamination from other amino acids or by-products.

Chemical Synthesis Method

Chemical synthesis involves several steps to produce L-Histidine monohydrochloride from simpler precursors.

Synthesis Steps

Starting Materials : The synthesis typically begins with imidazole derivatives and amino acids.

Protection of Functional Groups : To prevent unwanted reactions, certain functional groups may be protected using reagents like trimethylchlorosilane.

Hydrochlorination : The compound is reacted with hydrochloric acid or its derivatives to form the hydrochloride salt.

Crystallization : The final product is purified through crystallization techniques.

Drying : The product is then dried to obtain the monohydrate form.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Säure-Base-Reaktionen: L-Histidin-Monohydrochlorid-Monohydrat kann aufgrund des Vorhandenseins des Imidazolrings, der sowohl als Protonendonor als auch als Protonenakzeptor wirken kann, an Säure-Base-Reaktionen teilnehmen.

Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen, die das Chloridion ersetzen können.

Häufige Reagenzien und Bedingungen:

Salzsäure: Wird bei der Synthese der Verbindung verwendet.

Wasser: Lösungsmittel für die Reaktionen.

Nukleophile: Für Substitutionsreaktionen.

Hauptprodukte:

L-Histidin: Kann aus dem Hydrochloridsalz regeneriert werden.

Substituierte Histidinderivate: Entstehen durch Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Nutritional Additive in Animal Feed

Overview

L-Histidine monohydrochloride monohydrate is recognized for its efficacy as a nutritional additive in animal feed. It is particularly beneficial for non-ruminant species such as pigs and poultry, where it helps meet the essential amino acid requirements necessary for growth and development.

Key Findings

- Safety and Efficacy : Studies indicate that this compound produced from fermentation using strains like Corynebacterium glutamicum and Escherichia coli is safe for animal consumption when used at recommended levels .

- Inclusion Levels : The typical inclusion rate in feed is around 5 mg/kg, with a maximum recommended level of 25 mg/kg .

- Nutritional Benefits : Supplementation with L-histidine has been shown to improve growth rates, feed efficiency, and overall health in livestock .

Case Study

A long-term study involving F344 rats demonstrated that dietary supplementation with L-histidine did not significantly affect tumor incidence or overall health when administered at levels up to 2.5% . This suggests its safety profile when used appropriately.

Biopharmaceutical Manufacturing

Overview

In the pharmaceutical industry, this compound serves as an important component in the formulation of biopharmaceuticals. It acts as a buffering agent that helps maintain the pH stability of protein formulations.

Applications

- Buffering Agent : It is commonly used in the preparation of injectable drugs and vaccines, ensuring that the active ingredients remain stable during storage and administration .

- Stabilization of Proteins : The presence of histidine can enhance the stability of proteins by preventing denaturation during production processes .

Research and Laboratory Use

Overview

this compound is utilized in various biochemical assays and research applications due to its properties as an amino acid.

Applications

- Cell Culture Media : It is often included in cell culture media to support cell growth and proliferation.

- Enzyme Reactions : Histidine residues are crucial for enzyme catalysis, making this compound valuable in enzymatic studies .

Safety Profile

This compound has been extensively studied for its safety in both animal feed and pharmaceutical applications. Regulatory assessments have concluded that it does not present significant risks to consumers or the environment when used within established guidelines .

Summary Table of Applications

Wirkmechanismus

L-Histidine monohydrochloride monohydrate exerts its effects primarily through its role as a precursor to histamine and other biologically active compounds. The imidazole ring in histidine can participate in various biochemical reactions, including acting as a proton donor or acceptor. This property is crucial in enzyme catalysis and protein structure stabilization .

Vergleich Mit ähnlichen Verbindungen

Notes and Discrepancies

Biologische Aktivität

L-Histidine monohydrochloride monohydrate (L-His·HCl·H₂O) is a salt form of the amino acid L-histidine, which plays a critical role in various biological processes. This compound is recognized for its essential functions in protein synthesis, enzyme activity, and as a precursor for several important biomolecules. This article explores its biological activity, including absorption, metabolism, physiological roles, and therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C₆H₉N₃O₂·HCl·H₂O

- Molecular Weight : 209.63 g/mol

- Melting Point : 259 °C

- Density : 1.485 g/cm³ at 20 °C

- pH Range : 3.0 - 5.0

Absorption and Metabolism

L-Histidine is absorbed in the small intestine through sodium-dependent and independent transport systems. Once absorbed, it participates in various metabolic pathways:

- Protein Synthesis : L-Histidine is incorporated into proteins and is vital for the synthesis of dipeptides such as carnosine and anserine.

- Catabolism : It undergoes deamination to form urocanate and subsequently enters the tricarboxylic acid cycle via conversion to α-ketoglutarate.

- Histamine Production : L-Histidine serves as a precursor for histamine, synthesized by histidine decarboxylase, which is involved in immune responses and neurotransmission.

Physiological Roles

L-Histidine plays several critical roles in biological systems:

- Neurotransmitter Function : As a precursor to histamine, it mediates neurotransmission and inflammatory responses.

- Antioxidant Activity : Carnosine, derived from L-histidine, exhibits antioxidant properties that protect cells from oxidative stress.

- pH Regulation : Histidine residues in proteins contribute to buffering capacity in physiological pH ranges.

Nutritional Importance

L-Histidine is classified as a conditionally essential amino acid, particularly crucial for certain populations such as infants and individuals with specific metabolic disorders. It is essential for:

- Growth and Repair : Supports tissue growth and repair processes.

- Immune Function : Enhances immune response through histamine modulation.

Therapeutic Applications

Research has demonstrated various therapeutic potentials of this compound:

- Cancer Research : Studies on human T-lymphoblastic leukemia cell lines (MOLT-4) indicate that L-histidine may modulate apoptosis pathways, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Protein Synthesis | Integral for synthesizing proteins and dipeptides like carnosine |

| Neurotransmitter Role | Precursor to histamine; involved in neurotransmission and immune response |

| Antioxidant Properties | Carnosine provides cellular protection against oxidative stress |

| Growth Support | Essential for tissue growth and repair; particularly important in pediatrics |

Case Studies

-

Nutritional Supplementation in Animals :

A study assessed the safety and efficacy of this compound as a nutritional additive in animal feed. Results indicated that supplementation improved growth rates and overall health in non-ruminant species . -

Clinical Applications :

Clinical trials exploring the effects of L-histidine on patients with metabolic disorders showed promising results in improving metabolic profiles when included in dietary regimens .

Q & A

Basic Research Questions

Q. What are the critical considerations when incorporating L-Histidine monohydrochloride monohydrate into cell culture media?

- Methodological Answer :

- Ensure purity ≥98.5% (verified via HPLC) and low endotoxin levels (<0.1 EU/mg) to avoid confounding cell responses .

- Confirm the compound is non-animal sourced for applications requiring regulatory compliance (e.g., therapeutic protein production) .

- Solubility in water is typically 50 mg/mL at 20°C, but variations occur due to pH (3.5–4.5) and temperature . Pre-warm solutions to 37°C for mammalian cell culture.

Q. How do I prepare buffer solutions with this compound for biochemical assays?

- Methodological Answer :

- Dissolve in ultrapure water at 50 mg/mL , adjusting pH with NaOH or HCl to the target range (e.g., pH 7.4 for mimicking physiological conditions).

- Note: The compound’s intrinsic pH in solution is 3.5–4.5 ; buffering capacity of the imidazole group (pKa ~6.0) makes it suitable for studying proton-dependent enzyme mechanisms .

Advanced Research Questions

Q. How can I optimize L-Histidine concentrations to enhance microbial secondary metabolite production (e.g., lovastatin)?

- Methodological Answer :

- Design a dose-response experiment (e.g., 0–10 mM) in Aspergillus terreus cultures, monitoring lovastatin yield via LC-MS.

- Use nitrogen-limited media to test L-Histidine as a sole nitrogen source, as its catabolism may upregulate biosynthetic pathways .

- Validate results with RNA-seq to identify histidine metabolism genes (e.g., hisB, hisC) linked to metabolite synthesis.

Q. How to resolve discrepancies in reported solubility values (e.g., 50 mg/mL vs. 149.55 g/L)?

- Methodological Answer :

- Key variables :

| Factor | ||

|---|---|---|

| Temperature | 20°C | 20°C |

| pH | 3.5–4.5 | 4.38–4.48 |

| Hydration State | Monohydrate | Monohydrate |

- Replicate conditions precisely: Use a controlled water bath and calibrated pH meter.

- Note: Higher solubility (149.55 g/L) may reflect saturation under specific buffering conditions; perform gravimetric analysis to confirm .

Q. What analytical methods ensure batch-to-batch consistency of this compound in protein crystallography?

- Methodological Answer :

- HPLC : Use a C18 column with mobile phase (0.1% TFA in water:acetonitrile, 95:5) to detect impurities (e.g., ammonium ≤0.02%, other amino acids ≤0.5%) .

- Specific rotation : Confirm optical purity ([α]D²⁰ = +9.9° at 20°C in 6N HCl), critical for chiral-sensitive applications .

- FT-IR : Compare spectra to PhEur standards for hydrate confirmation (O-H stretch at 3200–3500 cm⁻¹) .

Q. How does L-Histidine’s imidazole group influence hemoglobin oxygen-binding studies?

- Methodological Answer :

- Use UV-Vis spectroscopy to monitor protonation shifts (charged vs. neutral imidazole) under varying pH (5.5–7.5).

- Modify histidine residues via site-directed mutagenesis and compare oxygen dissociation constants (Kd) to wild-type hemoglobin .

- Reference: The imidazole group’s pKa (~6.0) allows it to act as a proton shuttle in oxygen binding/ release .

Q. What experimental controls are essential when studying L-Histidine’s role in histamine synthesis in animal models?

- Methodological Answer :

- Dietary controls : Use histidine-free diets for baseline comparisons in rodent studies.

- Dosage : Administer 2–4 g/kg orally (rats) and measure plasma histamine via ELISA at 30–60 min intervals .

- Knockout models : Utilize histidine decarboxylase (HDC)-deficient mice to isolate histidine-specific effects .

Q. How to mitigate endotoxin contamination in cell culture-grade this compound?

- Methodological Answer :

- Select BioXtra-grade compounds pre-tested for endotoxins (<0.1 EU/mg) .

- For in-house purification, use affinity chromatography (e.g., polymyxin B resin) or ultrafiltration (10 kDa cutoff) .

- Validate via LAL assay post-treatment to ensure endotoxin levels <0.05 EU/mg for sensitive cell lines (e.g., stem cells) .

Data Contradiction Analysis

Q. How to address conflicting reports on L-Histidine’s impact on bacterial quorum sensing?

- Methodological Answer :

- Hypothesis : Discrepancies may arise from strain-specific responses (e.g., E. coli vs. Pseudomonas).

- Method :

Replicate E. coli swarming assays using L-Histidine as a sole nitrogen source .

Compare results to studies using alternative nitrogen sources (e.g., NH₄Cl).

- Resolution : Histidine catabolism may alter intracellular ATP levels, indirectly modulating quorum sensing .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.